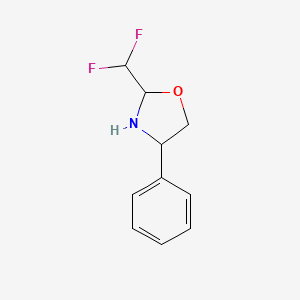
2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine is an organofluorine compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the difluoromethyl group (CF₂H) in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine typically involves the reaction of phenyl isocyanate with difluoromethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a transition metal complex, to facilitate the formation of the oxazolidine ring . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluoromethylated phenyl oxazolidinones.
Reduction: Reduction reactions typically involve the use of hydride donors, resulting in the formation of difluoromethylated phenyl amines.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine is unique compared to other similar compounds due to the presence of the difluoromethyl group. Similar compounds include:
2-(Trifluoromethyl)-4-phenyl-1,3-oxazolidine: Contains a trifluoromethyl group instead of a difluoromethyl group, resulting in different chemical properties and reactivity.
2-(Methyl)-4-phenyl-1,3-oxazolidine: Lacks the fluorine atoms, leading to reduced stability and different biological activity.
2-(Chloromethyl)-4-phenyl-1,3-oxazolidine:
Eigenschaften
Molekularformel |
C10H11F2NO |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2-(difluoromethyl)-4-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C10H11F2NO/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2 |
InChI-Schlüssel |
STKOFIQOIXGNCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(O1)C(F)F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


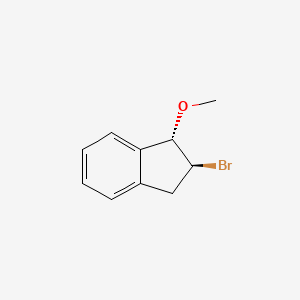
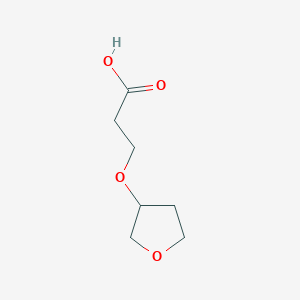
![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)

![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309265.png)
![2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12309272.png)
![rac-2-{[(2R,6R)-6-methylpiperidin-2-yl]methoxy}ethan-1-ol, cis](/img/structure/B12309279.png)

![6-(Methylsulfonyl)-1-(spiro[2.5]octan-6-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12309294.png)
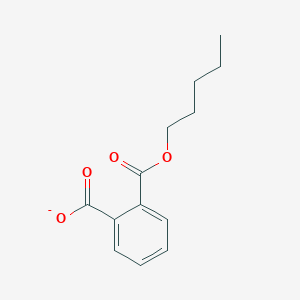
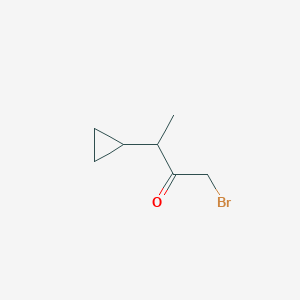
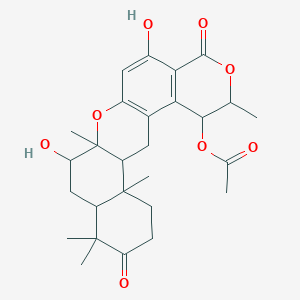
![1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309312.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12309318.png)
